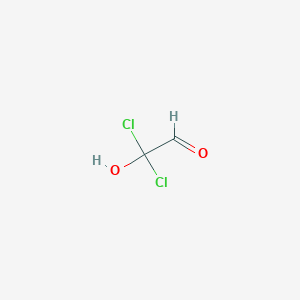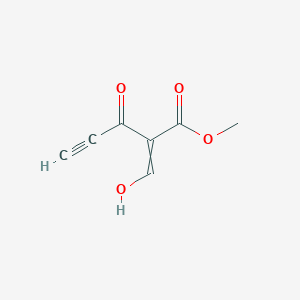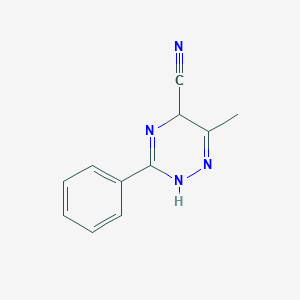
6-Methyl-3-phenyl-2,5-dihydro-1,2,4-triazine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-phenyl-2,5-dihydro-1,2,4-triazine-5-carbonitrile is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a triazine ring substituted with methyl, phenyl, and carbonitrile groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-phenyl-2,5-dihydro-1,2,4-triazine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenylhydrazine derivative with a nitrile compound in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-3-phenyl-2,5-dihydro-1,2,4-triazine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazine ring can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-Methyl-3-phenyl-2,5-dihydro-1,2,4-triazine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Methyl-3-phenyl-2,5-dihydro-1,2,4-triazine-5-carbonitrile involves its interaction with specific molecular targets. The triazine ring can interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-3-phenyl-1,2,4-triazine: Similar structure but lacks the carbonitrile group.
3-Phenyl-1,2,4-triazine-5-carbonitrile: Similar structure but lacks the methyl group.
6-Methyl-1,2,4-triazine-5-carbonitrile: Similar structure but lacks the phenyl group.
Uniqueness
6-Methyl-3-phenyl-2,5-dihydro-1,2,4-triazine-5-carbonitrile is unique due to the presence of all three substituents (methyl, phenyl, and carbonitrile) on the triazine ring. This combination of substituents imparts specific chemical properties and reactivity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
831218-41-8 |
|---|---|
Molekularformel |
C11H10N4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
6-methyl-3-phenyl-2,5-dihydro-1,2,4-triazine-5-carbonitrile |
InChI |
InChI=1S/C11H10N4/c1-8-10(7-12)13-11(15-14-8)9-5-3-2-4-6-9/h2-6,10H,1H3,(H,13,15) |
InChI-Schlüssel |
IDHCFDFHCWDESD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NNC(=NC1C#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


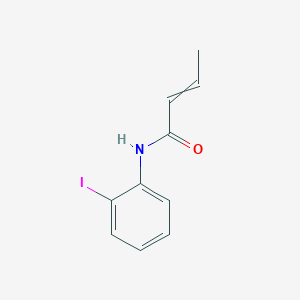
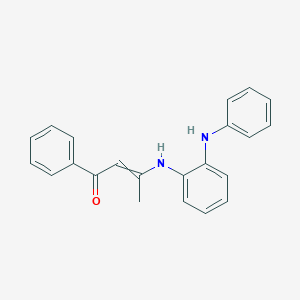
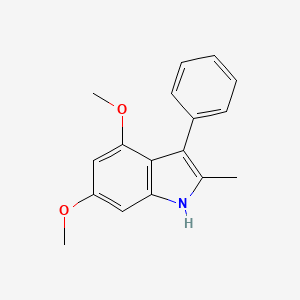
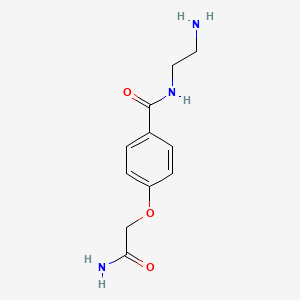
![4-[4-(Phenoxymethyl)phenyl]butan-1-OL](/img/structure/B14197645.png)
![Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate](/img/structure/B14197648.png)
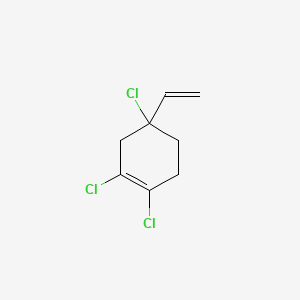


![4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197674.png)
![2-(3,4-Dimethoxyphenyl)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one](/img/structure/B14197685.png)

